1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one
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Overview
Description
1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization and functional group modifications. For instance, the synthesis may start with the reaction of 6-methoxy-2H-benzo[h]chromene with ethanone derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as lipase in ionic liquids have been used to enhance the reaction efficiency and selectivity . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled temperature.
Major Products
The major products formed from these reactions include various substituted chromenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. Additionally, it can modulate signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methoxy group at the 6-position.
2H-Chromene: Lacks the ethanone group, leading to different chemical properties and reactivity.
4H-Chromene: Similar core structure but different functional groups, leading to varied biological activities.
Uniqueness
1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethanone group enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
87976-15-6 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(6-methoxy-2H-benzo[h]chromen-5-yl)ethanone |
InChI |
InChI=1S/C16H14O3/c1-10(17)14-13-8-5-9-19-15(13)11-6-3-4-7-12(11)16(14)18-2/h3-8H,9H2,1-2H3 |
InChI Key |
JRJQRVZKUGDMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C3=C1C=CCO3)OC |
Origin of Product |
United States |
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